Dorzolamide hydrochloride, (+/-)-(cis)-
Overview
Description
rac-cis Dorzolamide is an impurity of Dorzolamide.
Mechanism of Action
Target of Action
Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .
Mode of Action
Rac-Cis-Dorzolamide acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .
Biochemical Pathways
The biochemical pathway affected by Rac-Cis-Dorzolamide involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .
Pharmacokinetics
After absorption via the cornea and stroma, Rac-Cis-Dorzolamide binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .
Result of Action
The primary molecular and cellular effect of Rac-Cis-Dorzolamide’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Rac-Cis-Dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .
Biochemical Analysis
Biochemical Properties
Rac-cis-Dorzolamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase (CA) . This enzyme is vital for the hydration of carbon dioxide, and by inhibiting it, rac-cis-Dorzolamide can affect various biochemical processes .
Cellular Effects
Rac-cis-Dorzolamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit bacterial carbonic anhydrases, suggesting potential antibacterial applications .
Molecular Mechanism
Rac-cis-Dorzolamide exerts its effects at the molecular level through several mechanisms. It binds to carbonic anhydrase, inhibiting its activity . This interaction can lead to changes in gene expression and other cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of rac-cis-Dorzolamide can vary with different dosages . For instance, it has been shown to lower intraocular pressure and increase retinal and choroidal blood flow in older DBA/2J mice, a model of glaucoma .
Metabolic Pathways
Rac-cis-Dorzolamide is involved in several metabolic pathways, primarily related to the inhibition of carbonic anhydrase
Transport and Distribution
It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QDOHZIMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152785 | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-37-0 | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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